REACTION_CXSMILES
|
CC1SC=CC=1.BrBr.[Br:9][C:10]1[CH:14]=[C:13](Br)[S:12][C:11]=1[CH3:16].CC1(C)C(C)(C)OB([CH2:25][O:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)O1.C(OB1OC(C)(C)C(C)(C)O1)(C)C.BrC1C=CC(OC)=CC=1>>[CH3:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:13]2[S:12][C:11]([CH3:16])=[C:10]([Br:9])[CH:14]=2)=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC(=C1)Br)C
|
Name
|
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl) methoxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)COC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(=C(S1)C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |